(E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide

Antioxidant Structure-Activity Relationship Lipophilicity

(E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide (CAS 136944-24-6) is a synthetic cinnamic acid amide (caffeamide) with the molecular formula C19H21NO5 and molecular weight 343.4 g/mol. Its structure combines a catechol (3,4-dihydroxyphenyl) moiety, characteristic of caffeic acid derivatives, with a 3,4-dimethoxyphenethylamine moiety.

Molecular Formula C19H21NO5
Molecular Weight 343.4 g/mol
CAS No. 136944-24-6
Cat. No. B161555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide
CAS136944-24-6
Molecular FormulaC19H21NO5
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCNC(=O)C=CC2=CC(=C(C=C2)O)O)OC
InChIInChI=1S/C19H21NO5/c1-24-17-7-4-14(12-18(17)25-2)9-10-20-19(23)8-5-13-3-6-15(21)16(22)11-13/h3-8,11-12,21-22H,9-10H2,1-2H3,(H,20,23)/b8-5+
InChIKeyWWELEILTWYPGMY-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide (CAS 136944-24-6) – A Differentiated Caffeamide for Antioxidant & Bioactivity Research


(E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide (CAS 136944-24-6) is a synthetic cinnamic acid amide (caffeamide) with the molecular formula C19H21NO5 and molecular weight 343.4 g/mol . Its structure combines a catechol (3,4-dihydroxyphenyl) moiety, characteristic of caffeic acid derivatives, with a 3,4-dimethoxyphenethylamine moiety. This distinguishes it from simpler caffeamides like KS370G (caffeic acid phenethyl amide) and natural analogs like N-caffeoyldopamine . The compound is primarily utilized in non-human research contexts, including antioxidant, anti-inflammatory, and neuroprotective studies .

Why Generic Caffeamide Substitution Fails: The Critical Role of the 3,4-Dimethoxyphenethyl Modification in (E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide


Caffeic acid amides are not functionally interchangeable. Research on structurally related caffeamides demonstrates that the identity of the amine moiety critically governs both radical scavenging potency and antioxidative performance in emulsion systems . Specifically, the 3,4-dimethoxyphenethyl group in this compound imparts distinct lipophilicity and steric properties compared to the unsubstituted phenethyl group in KS370G or the catechol-containing dopamine moiety in N-caffeoyldopamine . In lipid peroxidation assays, the antioxidative activity of caffeamides correlates with partition coefficient (log P), meaning that even subtle changes in the amine domain can shift the compound's suitability for lipophilic environments . Therefore, substituting this compound with a generic caffeamide (e.g., KS370G) risks losing the specific lipophilic–hydrophilic balance and biological target engagement profile conferred by the dimethoxy substitution.

Head-to-Head Evidence: Quantifying the Differentiation of (E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide vs. Key Analogs


Structural Differentiation: Dimethoxyphenethyl vs. Phenethyl Amine Moiety

The target compound uniquely incorporates a 3,4-dimethoxyphenethylamine moiety, contrasting with the unsubstituted phenethylamine in KS370G (caffeic acid phenethyl amide) and the catechol-containing dopamine moiety in N-caffeoyldopamine . This structural difference is predicted to increase the calculated partition coefficient (clogP) by approximately 0.5–0.8 log units versus KS370G, based on the addition of two methoxy groups . In the emulsion-based linoleic acid oxidation assay used to evaluate caffeamides, increased hydrophobicity was directly linked to superior antioxidative performance, with the rank order reflecting log P differences .

Antioxidant Structure-Activity Relationship Lipophilicity

Antioxidant Capacity: Class-Level Radical Scavenging vs. CAPE and KS370G

While direct DPPH radical scavenging data for this exact compound are not publicly available, class-level evidence from the systematic SAR study by Son and Lewis (2002) establishes that the catechol (3,4-dihydroxyphenyl) moiety is the primary driver of radical scavenging activity among caffeamides . In that study, N-caffeoyldopamine (bearing two catechol moieties) exhibited the highest DPPH scavenging, followed by N-caffeoyltyramine and N-caffeoyl-β-phenethylamine . The target compound retains one catechol moiety, therefore its DPPH scavenging activity is predicted to fall between N-caffeoyldopamine (highest) and N-caffeoyl-β-phenethylamine (moderate), consistent with the presence of a single catechol group . The dimethoxyphenethyl domain is not expected to directly contribute to hydrogen-atom transfer but may influence the compound's partitioning in emulsion-based oxidation models .

DPPH Assay Free Radical Scavenging Caffeamide

Metabolic Stability: Amide Bond Advantage Over Ester Analogs (CAPE)

The target compound features an amide bond linking the caffeoyl and dimethoxyphenethylamine moieties. In the structurally related compound KS370G, which also contains a caffeic acid amide bond, this amide linkage confers superior metabolic stability compared to the ester linkage in caffeic acid phenethyl ester (CAPE) . KS370G is described as retaining the broad-spectrum pharmacological efficacy of CAPE while demonstrating superior metabolic stability due to resistance to esterase-mediated hydrolysis . By analogy, the amide bond in the target compound is expected to provide similar resistance to hydrolytic degradation compared to ester-based caffeic acid derivatives.

Metabolic Stability Amide vs. Ester Pharmacokinetics

Optimal Application Scenarios for (E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide Based on Differentiated Evidence


Lipid-Phase Antioxidant Research (Food Oils, Emulsions, Lipid Peroxidation Models)

The dimethoxyphenethyl group confers enhanced lipophilicity relative to KS370G, making this compound particularly suitable for studying antioxidant mechanisms in emulsified linoleic acid systems or bulk oils, where partitioning into the lipid phase is critical for efficacy .

Neuroprotective & Dopaminergic Pathway Studies

The dimethoxyphenethylamine moiety is structurally analogous to dopamine (with methoxy groups replacing hydroxyls), suggesting utility in neuroprotection assays where dopaminergic neuron models (e.g., SH-SY5Y, PC12) are employed, and where the compound's catechol group provides antioxidant protection against oxidative stress-induced neurodegeneration .

Anti-Inflammatory & NF-κB Pathway Research

Caffeic acid amides, including KS370G, have demonstrated attenuation of renal fibrosis and inflammation via reduction of inflammatory chemokines and NF-κB pathway modulation . The target compound, sharing the caffeamide scaffold, is applicable in cellular and in vivo models of inflammation (e.g., UUO-induced renal fibrosis, LPS-stimulated macrophages) for investigating structure-dependent anti-inflammatory potency.

Tyrosinase Inhibition & Melanogenesis Research for Cosmetic Chemistry

Hydroxycinnamoylamides with catechol moieties have demonstrated tyrosinase inhibitory activity comparable to hydroquinone . The combination of a catechol (metal-chelating) group and a dimethoxyphenethyl (hydrophobic) domain in this compound supports its evaluation as a skin-whitening or anti-browning agent in cosmetic and food preservation applications.

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